molecular formula C23H16Br2ClN3O2S B12030676 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide CAS No. 618880-71-0

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide

Cat. No.: B12030676
CAS No.: 618880-71-0
M. Wt: 593.7 g/mol
InChI Key: DCKPHLOLHKDWKF-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is a complex organic compound with the molecular formula C23H16Br2ClN3O2S. This compound is known for its unique structural features, which include a quinazolinone core, a chlorophenyl group, and a dibromo-methylphenyl acetamide moiety.

Preparation Methods

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and dibromo-methylphenyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar compounds to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide include:

    2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide: This compound has a bromophenyl group instead of a chlorophenyl group.

    2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichloro-4-methylphenyl)acetamide: This compound has a dichloro-methylphenyl group instead of a dibromo-methylphenyl group.

    2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide: This compound has a dimethylphenyl group instead of a dibromo-methylphenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties.

Properties

CAS No.

618880-71-0

Molecular Formula

C23H16Br2ClN3O2S

Molecular Weight

593.7 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,6-dibromo-4-methylphenyl)acetamide

InChI

InChI=1S/C23H16Br2ClN3O2S/c1-13-10-17(24)21(18(25)11-13)28-20(30)12-32-23-27-19-5-3-2-4-16(19)22(31)29(23)15-8-6-14(26)7-9-15/h2-11H,12H2,1H3,(H,28,30)

InChI Key

DCKPHLOLHKDWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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